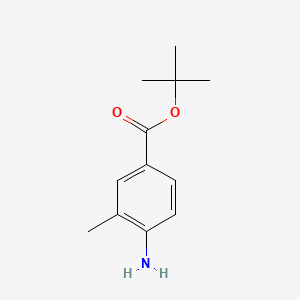

Tert-butyl 4-amino-3-methylbenzoate

Overview

Description

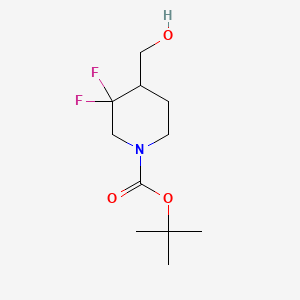

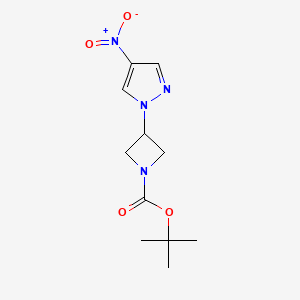

Tert-butyl 4-amino-3-methylbenzoate is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-amino-3-methylbenzoate consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI key for this compound is HFMIRAQWPTZEAH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Tert-butyl 4-amino-3-methylbenzoate is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C . It has a molecular weight of 207.27 .Scientific Research Applications

Analytical Chemistry

In analytical chemistry, it can be used as a standard or reference compound in chromatographic analysis, helping to identify or quantify substances within a mixture by comparing their chromatographic characteristics to those of the tert-butyl ester.

Each of these applications leverages the unique chemical properties of Tert-butyl 4-amino-3-methylbenzoate , such as its steric bulkiness and reactivity, to fulfill specific roles in scientific research and industrial processes. The compound’s versatility makes it a valuable asset across various fields of chemistry and biology .

Safety and Hazards

Mechanism of Action

Target of Action

Tert-butyl 4-amino-3-methylbenzoate is a chemical compound with the molecular formula C12H17NO2 The primary targets of this compound are currently not well-documented in the literature

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For Tert-butyl 4-amino-3-methylbenzoate, it is recommended to keep it in a dark place, sealed in dry conditions, and at a temperature of 2-8°C for optimal stability .

properties

IUPAC Name |

tert-butyl 4-amino-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMIRAQWPTZEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700584 | |

| Record name | tert-Butyl 4-amino-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-amino-3-methylbenzoate | |

CAS RN |

934481-43-3 | |

| Record name | tert-Butyl 4-amino-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

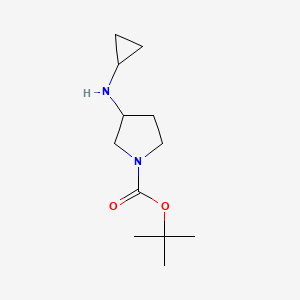

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)

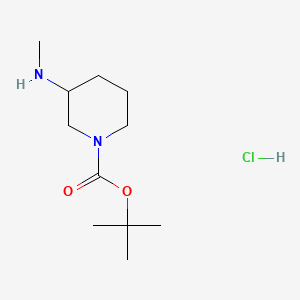

![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)